4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Description
4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C18H17BrN2O2 and its molecular weight is 373.25. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
Unexpected Transformations
The compound 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and its thione variant undergo slow isomerization in DMSO, forming mixtures with 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one(thione). This unexpected behavior was observed for the first time, indicating potential for novel synthesis pathways and chemical behavior studies (Sedova, Krivopalov, & Shkurko, 2017).
Crystal Structure Analysis
Research on 5,11-methanobenzo[g][1,2,4]triazolo[1,5-c][1,3,5]oxadiazocine derivatives revealed their crystal structures, showcasing N—H⋯N hydrogen bonds forming inversion dimers and chains. This structural insight aids in understanding the molecular arrangement and potential applications in materials science (Gumus et al., 2019).
Potential Applications
Antibacterial Activity
A study on thiazolopyrazine-incorporated tetracyclic quinolone antibacterials showed potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The unique tetracyclic structure enhances antibacterial effectiveness, suggesting applications in developing new antibacterial agents (Inoue et al., 1994).
Anticonvulsant and Antimicrobial Properties
Synthesis and evaluation of new 2-substituted 3-aryl-4(3H)-quinazolinones demonstrated promising anticonvulsant activity. This research highlights the therapeutic potential of quinazolinone derivatives in treating seizures and possibly other neurological conditions. Additionally, antimicrobial studies on novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives displayed significant antibacterial and antifungal activities, pointing towards their use in developing antimicrobial agents (Wolfe et al., 1990; Lamani et al., 2009).
Properties
IUPAC Name |
4-bromo-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-3-6-13(7-4-11)21-17(22)20-15-10-18(21,2)23-16-8-5-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIHNGNMMJBILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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